molecular formula C13H16O B8609521 4,4,6-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-one

4,4,6-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B8609521
M. Wt: 188.26 g/mol
InChI Key: RNSRCVOJFQCJAF-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-one is a useful research compound. Its molecular formula is C13H16O and its molecular weight is 188.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

4,4,6-trimethyl-2,3-dihydronaphthalen-1-one

InChI

InChI=1S/C13H16O/c1-9-4-5-10-11(8-9)13(2,3)7-6-12(10)14/h4-5,8H,6-7H2,1-3H3

InChI Key

RNSRCVOJFQCJAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CCC2(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1,2,3,4-tetrahydro-1,1,7-trimethyl-naphthalene (9.60 g, 55 mmol), potassium bromate (9.17 g, 55 mmol), cerium ammonium nitrate (1.50 g) in water (28 mL) and dioxane (44 mL) was heated under argon at 85° C. for 6 hours. The mixture was then cooled to 0° C., diluted with ethyl acetate and water. The organic phase was separated and the aqueous phase extracted with ethyl acetate. The combined organic extracts were washed with water (2×), saturated sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered and concentrated. The residue was purified by silica gel chromatography (6.5×17 cm, 10% ethyl acetate/hexane) to give the title material (9.2 g, 89%) as a colorless oil.
Quantity
9.6 g
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reactant
Reaction Step One
Quantity
9.17 g
Type
reactant
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Name
cerium ammonium nitrate
Quantity
1.5 g
Type
reactant
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Quantity
28 mL
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solvent
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Quantity
44 mL
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solvent
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Yield
89%

Synthesis routes and methods II

Procedure details

A solution of chromium(VI)oxide (86 g, 0.861 mol) in acetic acid (400 mL) and water (40 mL) was added dropwise to a stirred solution of 1,1,7-trimethyl-1,2,3,4-tetrahydronaphthalene in acetic acid (70 mL) and the reaction mixture stirred 2.5 hours at room temperature. Isopropanol (5 mL) was added and the whole concentrated in vacuo. The residue was dissolved in hexane and filtered over celite. The organic was washed with water and brine, dried (Mg2SO4), filtered and evaporated to give 40.3 g of 1-oxo-4,4,6-trimethyl-1,2,3,4-tetrahydronaphthalene and used without further purification in the bromination (step e). 1H NMR (300 MHz; CDCl3): 1.36 (s, 6 H), 1.98 (t, J=6.9 Hz, 2 H), 2.38 (s, 3 H), 2.68 (t, J=6.9 Hz, 2 H), 7.01 (dd, J1=0.6 Hz, J2=7.9 Hz, 1 H), 7.19 (d, J=0.6 Hz, 1 H), 7.90 (d, J=8.1 Hz, 1 H).
Quantity
5 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Quantity
400 mL
Type
solvent
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Name
Quantity
40 mL
Type
solvent
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Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
86 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

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